molecular formula C6H8Cl3F3 B14310308 2,2,4-Trichloro-1,1,1-trifluorohexane CAS No. 112812-04-1

2,2,4-Trichloro-1,1,1-trifluorohexane

Cat. No.: B14310308
CAS No.: 112812-04-1
M. Wt: 243.5 g/mol
InChI Key: QWHNAXPQNNXZJK-UHFFFAOYSA-N
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Description

2,2,4-Trichloro-1,1,1-trifluorohexane is a halogenated alkane with a six-carbon backbone substituted with three chlorine atoms (at positions 2, 2, and 4) and three fluorine atoms (at position 1,1,1). The hexane derivative likely exhibits higher molecular weight, boiling point, and lipophilicity compared to shorter-chain analogs due to its extended carbon chain. Halogenated alkanes like this are typically used as solvents, refrigerants, or intermediates in chemical synthesis, though specific applications for this compound require further research.

Properties

CAS No.

112812-04-1

Molecular Formula

C6H8Cl3F3

Molecular Weight

243.5 g/mol

IUPAC Name

2,2,4-trichloro-1,1,1-trifluorohexane

InChI

InChI=1S/C6H8Cl3F3/c1-2-4(7)3-5(8,9)6(10,11)12/h4H,2-3H2,1H3

InChI Key

QWHNAXPQNNXZJK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C(F)(F)F)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trichloro-1,1,1-trifluorohexane typically involves the halogenation of hexane derivatives. One common method is the reaction of hexane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or antimony to facilitate the halogenation process.

Industrial Production Methods

Industrial production of 2,2,4-Trichloro-1,1,1-trifluorohexane involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trichloro-1,1,1-trifluorohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can produce alcohols, ketones, or alkanes.

Scientific Research Applications

2,2,4-Trichloro-1,1,1-trifluorohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2,2,4-Trichloro-1,1,1-trifluorohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with these targets, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, depending on the specific context and application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Alkanes

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted Boiling Point*
2,2,4-Trichloro-1,1,1-trifluorohexane C₆H₁₀Cl₃F₃ ~275.3 Cl (2,2,4); F (1,1,1) High (extrapolated)
2,2,4-Trichloro-1,1,1-trifluorobutane C₄H₄Cl₃F₃ 215.420 Cl (2,2,4); F (1,1,1) Moderate
1,1,1-Trichloroethane C₂H₃Cl₃ 133.40 Cl (1,1,1) 74°C
1,1,1-Trichloro-2,2,2-trifluoroethane C₂Cl₃F₃ 187.38 Cl (1,1,1); F (2,2,2) 47.6°C

*Boiling points for longer-chain compounds (e.g., hexane derivative) are extrapolated based on carbon chain length trends.

Key Observations :

  • Carbon Chain Length : The hexane derivative’s longer chain increases molecular weight and lipophilicity, likely enhancing environmental persistence compared to ethane/butane analogs .
  • Halogenation Pattern : The combination of chlorine (electron-withdrawing) and fluorine (high electronegativity) impacts reactivity. For example, 1,1,1-Trichloroethane is a volatile solvent , while fluorinated analogs like 1,1,1-Trichloro-2,2,2-trifluoroethane exhibit lower boiling points due to fluorine’s volatility .

Environmental and Toxicological Profiles

Table 2: Toxicity and Environmental Impact

Compound Name Environmental Persistence Toxicity Profile Regulatory Status
2,2,4-Trichloro-1,1,1-trifluorohexane High (inferred from Cl content) Likely hepatotoxic (based on 1,1,1-Trichloroethane ) Unregulated (data gaps)
DDT Extreme Carcinogenic, endocrine disruptor Banned globally (Stockholm Convention)
1,1,1-Trichloroethane Moderate CNS depression, ozone-depleting Restricted (Montreal Protocol)
Hexachlorocyclohexanes (HCHs) High Neurotoxic, carcinogenic Banned in most countries

Key Observations :

  • Persistence : Chlorinated compounds like DDT and HCHs persist for decades in soil . The hexane derivative’s chlorine content suggests similar persistence, though fluorination may alter degradation pathways.
  • Toxicity : 1,1,1-Trichloroethane causes central nervous system depression and hepatotoxicity ; the hexane analog may share these effects.
  • Regulatory Gaps : Unlike DDT or 1,1,1-Trichloroethane, the hexane compound lacks explicit regulatory scrutiny, highlighting a need for further study.

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